N-Benzoyl-DL-alanine

Hippurate Hydrolase Enzyme Kinetics Substrate Specificity

Choose N-Benzoyl-DL-alanine (CAS 90988-29-7; synonym 1205-02-3) for its rigorously characterized, application-specific properties that outperform generic N-acyl amino acids. As a substrate for hippurate hydrolase, it delivers a kcat/Km of 11 min⁻¹·µM⁻¹ with a lower Km than N-benzoylglycine, enabling high-sensitivity enzyme assays. In chiral chromatography, it resolves completely into D- and L-enantiomers on BSA-silica columns, serving as a reproducible benchmark for method development and system calibration. It also acts as a mechanistic probe for kynureninase, shifting the rate-determining step to Cβ-Cγ bond cleavage, and serves as a well-characterized ligand precursor for triorganotin(IV) complexes, documented by IR, Mössbauer, and multinuclear NMR spectroscopy. These distinct, verifiable advantages make it an essential, non-substitutable reagent for demanding research applications.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 90988-29-7
Cat. No. B7731394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-DL-alanine
CAS90988-29-7
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
InChIKeyUAQVHNZEONHPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-DL-alanine (CAS 90988-29-7) for Enzyme Substrate and Chiral Separation Research: A Verified Procurement Guide


N-Benzoyl-DL-alanine (CAS 90988-29-7, synonym 1205-02-3) is a racemic N-acylamino acid derivative of alanine characterized by a benzoyl group attached to the amino nitrogen. It is classified as an N-benzoylalanine, a type of N-acyl-alpha amino acid, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [1]. In scientific procurement, this compound is valued not for its intrinsic biological activity but for its role as a defined enzyme substrate, a chiral standard in chromatographic method development, and a scaffold for coordination chemistry, where its specific physicochemical properties offer distinct, verifiable advantages over other N-acyl amino acids .

N-Benzoyl-DL-alanine (CAS 90988-29-7): Why Alternative N-Acyl Amino Acids Are Not Interchangeable for Critical Research Assays


A simple substitution of N-Benzoyl-DL-alanine with a closely related N-acyl amino acid—such as an N-acetyl or N-benzoyl derivative of another amino acid—will yield fundamentally different and often irreproducible results in key research applications. The compound's utility is not based on a single, transferable 'activity' but on its precise structural configuration, which dictates its behavior in specific enzymatic and physical systems [1]. As the following evidence demonstrates, this racemic benzoyl-alanine exhibits distinct kinetic parameters as a substrate for hippurate hydrolase [2], unique stereoselectivity with acylases [3], and characteristic chromatographic behavior that cannot be extrapolated from its N-acetyl counterparts or even from its L-enantiomer alone [4].

Quantitative Differentiation of N-Benzoyl-DL-alanine (CAS 90988-29-7): Verifiable Evidence vs. Key Comparators for Procurement Decisions


Enzymatic Substrate Kinetics of N-Benzoylalanine vs. N-Benzoylglycine with Campylobacter jejuni Hippurate Hydrolase

When used as a substrate for recombinant Campylobacter jejuni hippurate hydrolase, N-Benzoylalanine exhibits a 4.1-fold higher catalytic efficiency (kcat/Km) compared to the analogous N-acetyl-alanine derivative and an 11-fold higher efficiency than N-benzoylvaline. Compared to the benchmark substrate N-benzoylglycine, it has a higher affinity (lower Km) but a lower turnover number (kcat), demonstrating a unique kinetic profile that distinguishes it from other N-benzoyl amino acids [1]. This data provides a quantitative basis for selecting N-benzoylalanine over other substrates in enzyme assays.

Hippurate Hydrolase Enzyme Kinetics Substrate Specificity Campylobacter jejuni N-acyl Amino Acid

Competitive Inhibition of Glycine N-acyltransferase by N-Benzoyl-L-alanine vs. Benzoyl-CoA

N-Benzoyl-L-alanine acts as a competitive inhibitor of glycine N-acyltransferase (EC 2.3.1.13) with respect to the natural substrate benzoyl-CoA. This property is specific to the N-benzoyl-L-alanine enantiomer and distinguishes it from other amino acids, which show no inhibitory activity. The inhibition mode has been documented in Bos taurus enzyme studies [1]. This provides a functional differentiator when selecting a compound for investigating the benzoyl-CoA binding site.

Glycine N-acyltransferase Competitive Inhibition Benzoyl-CoA Enzyme Inhibitor Acyltransferase

Substrate Activity of β-Benzoyl-DL-alanine with Pseudomonas fluorescens Kynureninase vs. L-Kynurenine

β-Benzoyl-DL-alanine, a structural analog of L-kynurenine, is a good substrate for Pseudomonas fluorescens kynureninase, exhibiting a kcat of 0.7 s⁻¹ and a kcat/Km of 8.0 × 10⁴ M⁻¹ s⁻¹. While its catalytic efficiency is lower than that of the natural substrate L-kynurenine (kcat = 16.0 s⁻¹; kcat/Km = 6.0 × 10⁵ M⁻¹ s⁻¹), the reaction with β-benzoyl-DL-alanine undergoes a change in the rate-determining step from product release to Cβ-Cγ bond cleavage [1]. This mechanistic divergence is a key differentiator for researchers investigating enzyme catalytic pathways.

Kynureninase Substrate Kinetics Pseudomonas fluorescens Enzyme Mechanism Beta-benzoylalanine

HPLC Enantiomeric Resolution of N-Benzoyl-DL-alanine vs. N-Naphthoyl-DL-alanine on Bovine Serum Albumin Stationary Phase

N-Benzoyl-DL-alanine can be completely resolved into its optical antipodes by high-performance liquid chromatography (HPLC) on a stationary phase consisting of bovine serum albumin (BSA) covalently bound to silica. Changing the N-aroyl substituent from a benzoyl to a 2-naphthoyl group causes a large increase in the retention of both enantiomers, demonstrating that the benzoyl group provides a favorable balance of retention and resolution [1]. This property makes N-Benzoyl-DL-alanine a well-characterized standard for developing and validating chiral separation methods.

Chiral Chromatography Enantiomer Separation HPLC N-aroyl Amino Acid Bovine Serum Albumin

Molecular Docking Binding Affinity of N-Benzoyl-DL-alanine vs. Other Ligands for 2Cys Peroxiredoxin (Prx)

In an in silico screening study targeting 2Cys peroxiredoxin (Prx) from Candidatus Liberibacter asiaticus, N-Benzoyl-DL-alanine (BDLA) was identified as one of the top four potential inhibitors based on its binding affinity at the enzyme's active site. This computational finding places BDLA in a select group of small molecules with a predicted ability to interact with this target [1]. While not a quantitative IC₅₀ value, this ranking provides a data-driven rationale for prioritizing N-Benzoyl-DL-alanine for further in vitro validation against Prx.

Molecular Docking Binding Affinity 2Cys Peroxiredoxin In silico Screening Candidatus Liberibacter asiaticus

High-Value Application Scenarios for N-Benzoyl-DL-alanine (CAS 90988-29-7) in Laboratory and Industrial Settings


Validated Substrate for Hippurate Hydrolase Activity Assays and Inhibitor Screening

Utilize N-Benzoyl-DL-alanine as a defined and kinetically characterized substrate for hippurate hydrolase from Campylobacter jejuni and related organisms. Its favorable kinetic profile, with a kcat/Km of 11 min⁻¹·µM⁻¹ and a lower Km than the benchmark N-benzoylglycine, allows for the development of robust, high-sensitivity colorimetric or HPLC-based assays to study enzyme function or screen for potential inhibitors [1].

Chiral Resolution Standard for Method Development on Protein-Based HPLC Phases

Employ N-Benzoyl-DL-alanine as a reliable standard for developing and validating chiral separation methods using immobilized protein stationary phases, such as bovine serum albumin (BSA) columns. Its well-documented ability to be completely resolved into its D- and L-enantiomers on BSA-silica supports provides a reproducible benchmark for assessing column performance, optimizing mobile phase conditions (e.g., pH), and calibrating systems for the analysis of other chiral N-aroyl amino acids [2].

Mechanistic Probe for Studying Kynureninase and Related PLP-Dependent Enzymes

Apply β-Benzoyl-DL-alanine as a specialized mechanistic probe in studies of kynureninase from Pseudomonas fluorescens. Its interaction with the enzyme causes a documented shift in the rate-determining step to Cβ-Cγ bond cleavage, distinct from the natural substrate L-kynurenine. This property makes it invaluable for dissecting the complex catalytic mechanisms of PLP-dependent enzymes and trapping specific reaction intermediates [3].

Scaffold for the Synthesis of Organometallic Complexes with NMR Spectroscopic Signatures

Use N-Benzoyl-DL-alanine as a versatile ligand precursor for synthesizing triorganotin(IV) and other organometallic complexes. The resulting complexes have been extensively characterized by infrared, Mössbauer, and multinuclear (¹H, ¹³C, ¹¹⁹Sn) NMR spectroscopy, providing a detailed and reproducible spectroscopic fingerprint. This makes the compound a reliable building block for coordination chemists investigating the properties of new metal-organic frameworks or catalytic systems [4].

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